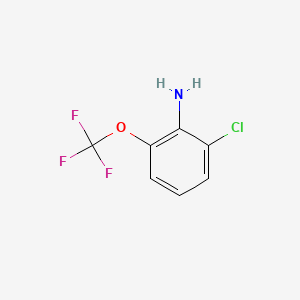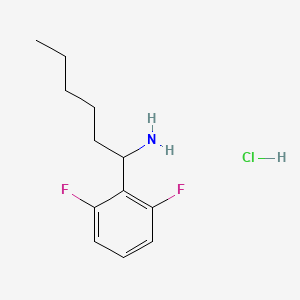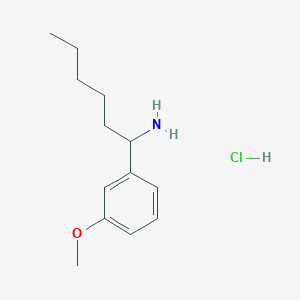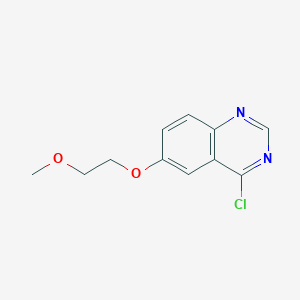
4-Chloro-6-(2-methoxyethoxy)quinazoline
概要
説明
4-Chloro-6-(2-methoxyethoxy)quinazoline is a building block and synthetic intermediate . It has been used as a precursor in the synthesis of receptor tyrosine kinase (RTK) inhibitors, dual RTK and histone deacetylase (HDAC) inhibitors, and anticancer compounds . It is also a synthetic intermediate in the synthesis of EGFR inhibitors, including erlotinib .
Synthesis Analysis
Erlotinib was synthesized from 6,7-bis-(2-methoxyethoxy)quinazolin-4-(3H)-one, which in turn was prepared in an efficient way from commercially available 3,4-dihydroxy benzaldehyde . Further, the compound was reacted with thionyl chloride at reflux temperature to obtain 4-chloro-6,7-bis-(2-methoxyethoxy)quinazoline .Molecular Structure Analysis
The molecular formula of this compound is C11H11ClN2O2 . The InChI code is 1S/C11H11ClN2O2/c1-15-4-5-16-8-2-3-10-9 (6-8)11 (12)14-7-13-10/h2-3,6-7H,4-5H2,1H3 .Chemical Reactions Analysis
During the synthesis of erlotinib, a chlorinated byproduct, 4-chloro-6 (2-chloroethoxy)-7- (2-methoxyethoxy)quinazoline, is readily formed if the ratio of the reactants, reaction temperature, and reaction time were not well controlled . This chlorinated byproduct reacts with 3-ethynylaniline to produce the impurity N - (3-ethynylphenyl)-6 (2-chloroethoxy)-7- (2-methoxyethoxy)quinazolin-4-amine hydrochloride .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 238.67 .科学的研究の応用
Medicinal Chemistry and Biological Activities
Quinazoline derivatives, including structures similar to 4-Chloro-6-(2-methoxyethoxy)quinazoline, are known for their significant biological activities. These compounds have been explored for their potential as medicinal agents, showing promising antibacterial activity against pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The development of quinazoline derivatives aims to overcome challenges related to solubility and bioavailability, with the goal of countering antibiotic resistance (Tiwary et al., 2016).
Optoelectronic Materials
Quinazolines have also been investigated for their application in optoelectronics. Research has shown that quinazoline and pyrimidine derivatives are valuable for creating novel optoelectronic materials. These materials are utilized in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors, highlighting their versatility and potential in the field of materials science (Lipunova et al., 2018).
Anticancer Research
Quinazoline derivatives have been extensively studied for their anticancer properties. These compounds are known to target various proteins and pathways involved in cancer progression, such as EGFR inhibitors and kinase inhibitors. The structural diversity and broad spectrum of biological targets make quinazoline derivatives a promising area for developing new anticancer drugs (Ravez et al., 2015).
Synthesis and Chemical Properties
Recent advances in the synthetic chemistry of quinazolines highlight the importance of developing novel compounds with enhanced biological and chemical properties. Eco-friendly, atom-efficient, multi-component synthetic strategies have been explored, providing a foundation for future research in synthesizing quinazolines and developing more promising synthetic approaches (Faisal & Saeed, 2021).
作用機序
Safety and Hazards
Exposure to 4-Chloro-6-(2-methoxyethoxy)quinazoline may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, and teratogenic effects . It is recommended to ensure adequate ventilation, avoid breathing vapours/dust, and avoid contact with eyes, skin, and clothing .
将来の方向性
Derivatives of quinazolines, including 4-Chloro-6-(2-methoxyethoxy)quinazoline, constitute a large group of chemicals with a wide range of biological properties . Many quinazoline derivatives are approved for antitumor clinical use . Today, new quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers .
生化学分析
Biochemical Properties
4-Chloro-6-(2-methoxyethoxy)quinazoline plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes and proteins. It has been identified as an inhibitor of receptor tyrosine kinases (RTKs), which are essential for cell signaling and growth . The compound interacts with enzymes such as aurora kinase and platelet-derived growth factor (PDGF) receptors, inhibiting their activity and thereby affecting cellular proliferation and survival . These interactions are vital for its application in cancer therapy, where it helps to inhibit the growth of cancer cells.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to inhibit the proliferation of cancer cells by targeting RTKs and other related pathways . Additionally, it affects gene expression by altering the transcriptional activity of genes involved in cell growth and apoptosis . These cellular effects make it a valuable tool in cancer research and therapy.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the ATP-binding site of RTKs, thereby inhibiting their kinase activity . This inhibition prevents the phosphorylation of downstream signaling molecules, leading to the suppression of cell proliferation and survival signals . Furthermore, the compound can induce changes in gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity may degrade over extended periods . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cellular functions, including reduced cell proliferation and increased apoptosis . These temporal effects are crucial for understanding its long-term impact on cellular function in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it can induce adverse effects, including toxicity and damage to normal tissues . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to maximize efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . This metabolism can lead to the formation of active or inactive metabolites, which can influence its overall efficacy and toxicity . Understanding these metabolic pathways is critical for predicting the compound’s behavior in vivo and optimizing its therapeutic use.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments . Its distribution within tissues is influenced by factors such as tissue perfusion and binding affinity to plasma proteins . These factors determine the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target enzymes and proteins . Additionally, it can be directed to specific subcellular compartments, such as the nucleus, through targeting signals or post-translational modifications . This localization is crucial for its ability to modulate cellular processes and exert its therapeutic effects.
特性
IUPAC Name |
4-chloro-6-(2-methoxyethoxy)quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c1-15-4-5-16-8-2-3-10-9(6-8)11(12)14-7-13-10/h2-3,6-7H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOHMQXJORBAWKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC2=C(C=C1)N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

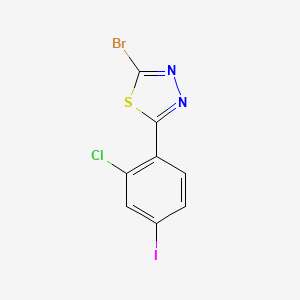
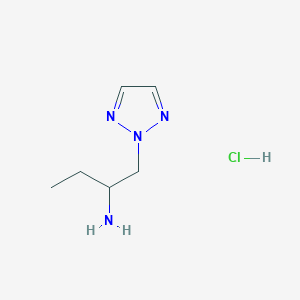

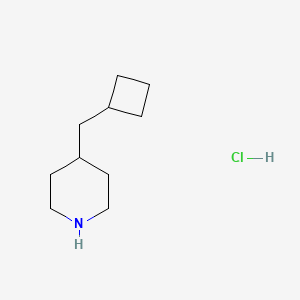
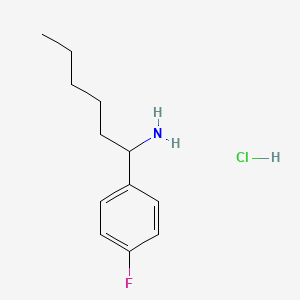

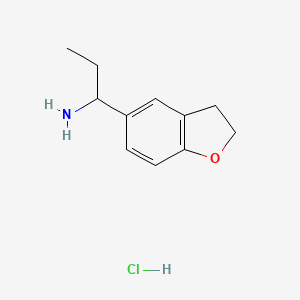
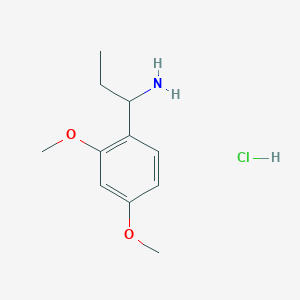
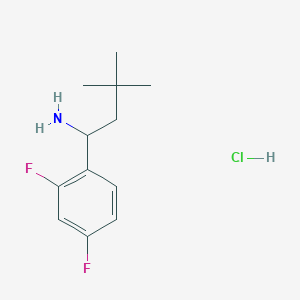
![4-chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B1458056.png)
